molecular formula C10H7F3O2 B7859548 3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No. B7859548
M. Wt: 216.16 g/mol
InChI Key: ANRMAUMHJREENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946260B2

Procedure details

Malonic acid (3.58 g, 0.03 mol) and piperidine (0.28 mL, 0.0028 mol) were added to a solution of 4-trifluoromethyl-benzaldehyde (5 g, 0.028 mol) in pyridine (50 mL) at room temperature under nitrogen atmosphere. The resulting mixture was refluxed at 105° C. for 20 minutes under nitrogen atmosphere. The reaction was monitored by TLC (50% ethylacetate in hexane). The reaction mixture was cooled to room temperature, followed by the addition of 6N HCl and filtered. The residue was washed with n-hexane (20 mL) and dried under reduced pressure to afford 7.2 g of the crude product which was used in the next step without further purification.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[F:8][C:9]([F:19])([F:18])[C:10]1[CH:17]=[CH:16][C:13](C=O)=[CH:12][CH:11]=1.C(OC(=O)C)C.Cl>N1C=CC=CC=1.CCCCCC.N1CCCCC1>[F:8][C:9]([F:19])([F:18])[C:10]1[CH:17]=[CH:16][C:13]([CH:1]=[CH:2][C:3]([OH:5])=[O:4])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0.28 mL
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with n-hexane (20 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 119%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.